molecular formula C8H15IO B12606653 2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran CAS No. 651057-15-7

2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran

Katalognummer: B12606653
CAS-Nummer: 651057-15-7
Molekulargewicht: 254.11 g/mol
InChI-Schlüssel: WAQRODXMYZXULA-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran is a chemical compound that belongs to the class of tetrahydrofuran derivatives Tetrahydrofuran (THF) is a heterocyclic organic compound with a five-membered ring containing four carbon atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 2-methylpropyl tetrahydrofuran, using iodine and a suitable oxidizing agent. The reaction is typically carried out under controlled conditions to ensure regioselectivity and yield optimization.

Industrial Production Methods

Industrial production of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as hydroxyl, amino, or alkyl groups, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the iodo group can yield the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The tetrahydrofuran ring provides structural stability and enhances the compound’s solubility in various solvents. The methylpropyl side chain contributes to the compound’s lipophilicity, affecting its distribution and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran is unique due to the presence of the iodo group and the specific stereochemistry of the methylpropyl side chain. These features impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

651057-15-7

Molekularformel

C8H15IO

Molekulargewicht

254.11 g/mol

IUPAC-Name

(2R)-2-[(1R)-1-iodo-2-methylpropyl]oxolane

InChI

InChI=1S/C8H15IO/c1-6(2)8(9)7-4-3-5-10-7/h6-8H,3-5H2,1-2H3/t7-,8-/m1/s1

InChI-Schlüssel

WAQRODXMYZXULA-HTQZYQBOSA-N

Isomerische SMILES

CC(C)[C@H]([C@H]1CCCO1)I

Kanonische SMILES

CC(C)C(C1CCCO1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.